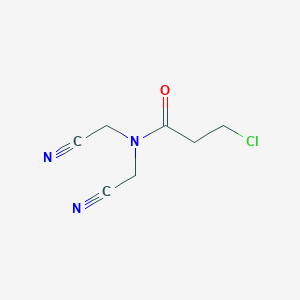![molecular formula C10H17F2N B2488205 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine CAS No. 2248287-21-8](/img/structure/B2488205.png)
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine, also known as DFHBI, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that can be used to detect RNA molecules in living cells.
Mécanisme D'action
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine binds to RNA molecules through a process called RNA aptamer binding. The 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine molecule contains a fluorophore that becomes fluorescent when it binds to RNA. The binding of 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine to RNA causes a conformational change in the molecule, which results in an increase in fluorescence intensity. This increase in fluorescence can be detected using fluorescence microscopy.
Biochemical and Physiological Effects
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine is a non-toxic molecule that does not have any known biochemical or physiological effects on living cells. It has been shown to be compatible with a wide range of cell types and can be used to study RNA expression in both prokaryotic and eukaryotic cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine is its high specificity and sensitivity for RNA molecules. It can detect RNA expression in real-time, allowing researchers to study dynamic biological processes. 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine is also compatible with a wide range of cell types and can be used in both live and fixed cells.
One limitation of 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine is its relatively low photostability, which can limit its use for long-term imaging experiments. It also requires the use of fluorescence microscopy, which can be expensive and time-consuming.
Orientations Futures
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine has the potential to be used in a wide range of biological applications, including the study of RNA localization, RNA-protein interactions, and gene expression. One future direction for 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine is the development of more photostable variants that can be used for long-term imaging experiments. Another direction is the development of new RNA aptamers that can bind to specific RNA molecules with high affinity and specificity. These advancements could lead to new insights into the role of RNA in biological processes and the development of new RNA-based therapies.
Méthodes De Synthèse
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine can be synthesized by reacting 2,2-difluoro-7,7-dimethyl-4-bicyclo[4.1.0]heptanone with propylamine in the presence of potassium tert-butoxide. The resulting product is then purified by column chromatography to obtain 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine. This synthesis method was first reported in 2002 by Paige et al. in the Journal of the American Chemical Society.
Applications De Recherche Scientifique
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine has been widely used as a fluorescent probe to detect RNA molecules in living cells. It can bind to RNA molecules with high specificity and sensitivity, allowing researchers to visualize RNA expression in real-time. 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine has been used to study a wide range of biological processes, including gene expression, RNA localization, and RNA-protein interactions.
Propriétés
IUPAC Name |
2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N/c1-7(6-13)9-5-3-2-4-8(9)10(9,11)12/h7-8H,2-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMFHMFLRQIBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CCCCC1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)


![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)
![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)